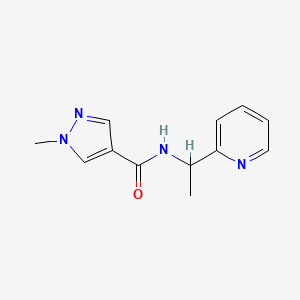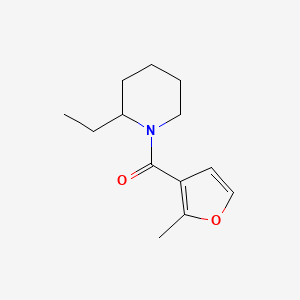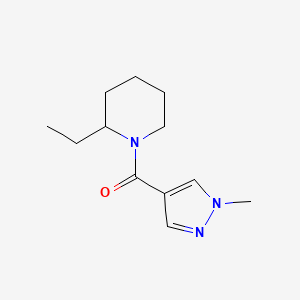
N-propan-2-yl-3-pyridin-3-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propan-2-yl-3-pyridin-3-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-1930942 and is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 plays a crucial role in the sensation of pain and temperature, and its inhibition has been shown to have potential benefits in treating various pain-related disorders.
Wirkmechanismus
N-propan-2-yl-3-pyridin-3-ylpropanamide acts as a selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger the release of neurotransmitters, leading to the sensation of pain. By inhibiting TRPV1, N-propan-2-yl-3-pyridin-3-ylpropanamide reduces the influx of calcium ions, thereby reducing pain sensation.
Biochemical and Physiological Effects:
N-propan-2-yl-3-pyridin-3-ylpropanamide has been shown to have potent analgesic effects in various animal models of pain. Additionally, it has been shown to reduce hypersensitivity to thermal and mechanical stimuli, indicating its potential for treating chronic pain. The compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-propan-2-yl-3-pyridin-3-ylpropanamide is its selectivity for the TRPV1 ion channel. This selectivity reduces the likelihood of off-target effects, making it a useful tool for studying the role of TRPV1 in pain sensation. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-propan-2-yl-3-pyridin-3-ylpropanamide. One area of interest is the development of more soluble analogs of the compound, which would improve its pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of the compound for its potential therapeutic applications. Finally, the role of TRPV1 in other physiological processes, such as thermoregulation and inflammation, warrants further investigation.
Synthesemethoden
The synthesis of N-propan-2-yl-3-pyridin-3-ylpropanamide involves a multistep process that begins with the reaction of 3-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate. The amine intermediate is then reacted with propanoyl chloride to form the final product, N-propan-2-yl-3-pyridin-3-ylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-propan-2-yl-3-pyridin-3-ylpropanamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. Additionally, it has been shown to reduce hypersensitivity to thermal and mechanical stimuli, indicating its potential for treating chronic pain.
Eigenschaften
IUPAC Name |
N-propan-2-yl-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(2)13-11(14)6-5-10-4-3-7-12-8-10/h3-4,7-9H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQRFZPLKBSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-3-pyridin-3-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)






